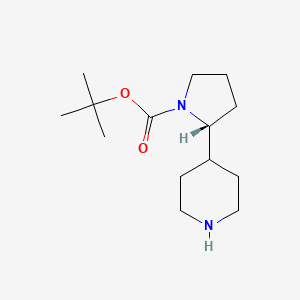

(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

Descripción general

Descripción

®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is often used as an intermediate in the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrrolidine intermediate.

Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate group during the synthesis process. This is usually achieved through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: To reduce any unsaturated bonds.

Chromatographic Purification: To isolate the desired product from reaction mixtures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, where the piperidine ring may be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as alkyl halides for substitution reactions.

Major Products

N-Oxides: From oxidation reactions.

Alcohols or Aldehydes: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of the piperidine and pyrrolidine rings may enhance the compound's ability to penetrate bacterial membranes, leading to potential applications in developing new antibiotics. Studies have shown that derivatives of pyrrolidine can inhibit the growth of various bacteria, suggesting that (R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate may also possess similar properties.

2. Antitumor Potential

Pyrrolidine derivatives are being investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound could induce apoptosis and cell cycle arrest in tumor cells. For instance, compounds with structural similarities have shown effectiveness against specific cancer types, warranting further investigation into this compound's antitumor mechanisms.

3. Neuroprotective Effects

There is growing interest in the neuroprotective properties of pyrrolidine derivatives. Research indicates that such compounds may modulate neurotransmitter systems and exhibit antioxidant effects, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. This area remains underexplored for this compound, but its structural attributes suggest promising avenues for future studies.

Agricultural Biotechnology Applications

1. Plant Growth Regulation

The compound's potential as a plant growth regulator has been noted in agricultural biotechnology. Studies have shown that similar heterocyclic compounds can enhance plant growth by acting as substitutes for phytohormones like auxins and cytokinins. The application of this compound could improve crop yields by stimulating vegetative growth processes in plants such as maize and other crops .

2. Enhancing Photosynthesis

Research has demonstrated that certain synthetic heterocyclic compounds can activate photosynthetic processes in plants, leading to increased chlorophyll synthesis and improved growth rates. The application of this compound could potentially enhance these effects, contributing to more efficient agricultural practices .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of pyrrolidine derivatives indicated significant antibacterial activity against Gram-positive bacteria. The results showed that modifications to the piperidine ring enhanced antimicrobial efficacy by increasing lipophilicity, which is critical for membrane penetration.

Case Study 2: Antitumor Mechanism Exploration

In vitro studies on pyrrolidine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through caspase activation pathways. Further research is required to elucidate the specific pathways affected by this compound.

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Pyrrolidinylpyridine: Another pyrrolidine derivative with similar structural features.

Pyridine and Pyrrole Derivatives: Compounds with similar aromatic heterocyclic structures.

Uniqueness

®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of the pyrrolidine and piperidine rings, along with the tert-butyl protected carboxylate group. This unique structure imparts distinct chemical and pharmacological properties, making it valuable in various research and industrial applications.

Actividad Biológica

(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate, with the CAS number 1451390-44-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Molecular Formula : C₁₄H₂₆N₂O₂

Molecular Weight : 254.37 g/mol

Purity Specifications : Typically high purity (>95%) for research applications.

Storage Conditions : Should be kept in a dark place, sealed and at temperatures between 2-8°C to maintain stability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV is a serine protease involved in glucose metabolism. Inhibition of this enzyme enhances the levels of incretin hormones, which are crucial for insulin secretion and blood glucose regulation. Compounds similar to this compound have shown promising results as DPP-IV inhibitors, making them potential candidates for diabetes treatment .

- Neuroprotective Effects : Research indicates that compounds containing piperidine and pyrrolidine moieties exhibit neuroprotective properties. These compounds may modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially through the inhibition of key signaling pathways involved in cancer cell proliferation and survival .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| DPP-IV Inhibition | Enhanced insulin secretion | |

| Neuroprotection | Reduced oxidative stress in neuronal cells | |

| Anticancer Activity | Inhibition of cancer cell proliferation |

Case Studies

- DPP-IV Inhibitor Study : A study evaluated various compounds for their DPP-IV inhibitory activity. The results indicated that derivatives similar to this compound exhibited IC50 values comparable to known DPP-IV inhibitors, suggesting potential for diabetes management .

- Neuroprotective Evaluation : In vitro assays demonstrated that compounds with a similar structure could protect against glutamate-induced toxicity in neuronal cell lines. This suggests a possible role for this compound in treating neurodegenerative diseases such as Alzheimer's .

- Anticancer Potential : Research into the anticancer effects of piperidine derivatives revealed that they might induce apoptosis in specific cancer cell lines, highlighting the need for further investigation into this compound's efficacy against various tumors .

Propiedades

IUPAC Name |

tert-butyl (2R)-2-piperidin-4-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQBPQOQDHFBDP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.